molecular formula C17H28N2O2 B12915513 3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo- CAS No. 93540-63-7

3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-

Cat. No.: B12915513
CAS No.: 93540-63-7
M. Wt: 292.4 g/mol
InChI Key: AHJYYIXNAKIPBF-UHFFFAOYSA-N
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Description

Properties

CAS No.

93540-63-7

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h13-15H,1-12H2,(H,18,21)

InChI Key

AHJYYIXNAKIPBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Cyclization via Castagnoli–Cushman Reaction

A widely used method to prepare 5-oxopyrrolidine derivatives is the Castagnoli–Cushman reaction, which involves the condensation of succinic anhydride with imines to form stereochemically dense 5-oxopyrrolidines. This method allows for the formation of the pyrrolidine ring with a 5-oxo group and a carboxylic acid or derivative at the 3-position.

  • Reaction conditions: Typically performed under heating (e.g., 110 °C) in sealed tubes or reflux conditions.
  • Advantages: High stereoselectivity and yields.
  • Example: Synthesis of 5-oxo-1-phenyl-pyrrolidine-3-carboxylic acid from aniline and 2-methylenesuccinic acid in water at 110 °C for 30 hours, yielding 97% product.

Amide Bond Formation

The carboxamide group at the 3-position is introduced by coupling the carboxylic acid or its activated derivative with the appropriate amine (in this case, dicyclohexylamine).

  • Common coupling reagents: Oxalyl chloride, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of bases like N,N-diisopropylethylamine (DIEA).
  • Oxalyl chloride method is preferred for anilines and bulky amines due to better yields and cleaner reactions.
  • Typical procedure: Conversion of the carboxylic acid to the acid chloride using oxalyl chloride, followed by reaction with dicyclohexylamine under controlled temperature to afford the amide.

Directed C(sp3)–H Activation Functionalization

Recent advances include palladium-catalyzed C(sp3)–H activation on 5-oxopyrrolidine-3-carboxylic acid derivatives, using directing groups such as 8-aminoquinoline to enable selective functionalization at the pyrrolidine ring.

  • This method allows for the introduction of aryl or other substituents at specific positions on the pyrrolidine ring.
  • Reaction conditions: Pd-catalysis, suitable ligands, and controlled temperature.
  • Benefits: Enables the synthesis of fully substituted 5-oxopyrrolidines with potential biological activity.

Reaction Conditions and Catalysts

  • Temperature range: Room temperature to 150 °C depending on the step.
  • Solvents: Water (for cyclization), organic solvents like dichloromethane or DMF for coupling.
  • Catalysts: Acetic acid as catalyst in some cyclization steps; Pd catalysts for C–H activation.
  • Sealed tube or reflux apparatus often used to maintain reaction conditions.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Notes/Advantages Reference
Pyrrolidine ring formation Castagnoli–Cushman reaction Succinic anhydride + imines, 110 °C, sealed tube High stereoselectivity, good yields
Carboxamide formation Amide coupling Oxalyl chloride, dicyclohexylamine, base (DIEA) Suitable for bulky amines, high purity
Directed C(sp3)–H functionalization Pd-catalyzed C–H activation Pd catalyst, 8-aminoquinoline directing group Enables selective substitution
Reaction environment Solvent and temperature control Water, organic solvents; 25–150 °C Optimized for each step

Detailed Research Findings

  • The Castagnoli–Cushman reaction is a robust method for constructing the 5-oxopyrrolidine core, with yields up to 97% reported for related compounds.
  • Amide bond formation via oxalyl chloride activation is preferred for introducing bulky amines such as dicyclohexylamine, providing clean conversion and isolable products.
  • Pd-catalyzed C(sp3)–H activation allows for late-stage functionalization, expanding the chemical diversity of 5-oxopyrrolidinecarboxamide derivatives and enhancing biological activity profiles.
  • Reaction optimization includes controlling solvent polarity, temperature, and catalyst loading to maximize yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-, belongs to the class of pyrrolidine carboxamides. The compound's structure is characterized by a pyrrolidine ring substituted with a dicyclohexyl group and an oxo group. This unique structure contributes to its biological activity and potential therapeutic uses.

Medicinal Applications

1. Antimicrobial Activity
Research has indicated that pyrrolidine carboxamides exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain derivatives against Mycobacterium tuberculosis, targeting the enoyl acyl carrier protein reductase (InhA) enzyme, which is crucial for fatty acid synthesis in mycobacteria. The compound was identified as a potent inhibitor, with optimized derivatives showing improved efficacy over 160-fold compared to initial compounds .

2. Cancer Treatment
The compound's potential as an antitumor agent has been explored in various studies. It has been associated with inhibiting specific pathways involved in tumor growth and metastasis. The structural modifications of pyrrolidine carboxamides have led to the discovery of new agents that can effectively target cancer cells while minimizing side effects .

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, its interaction with InhA not only demonstrates its antimicrobial properties but also highlights its potential as a lead compound for developing new drugs against resistant strains of bacteria .

2. Neuroprotective Effects
Some derivatives of pyrrolidine carboxamides have shown promise in neuroprotection. Their ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Research into these effects is ongoing, with preliminary results indicating beneficial outcomes in preclinical models .

Data Table: Summary of Key Studies

Study ReferenceApplication AreaFindings
Antitumor ActivityIdentified as a potent inhibitor of tumor growth pathways.
Antimicrobial ActivityEffective against Mycobacterium tuberculosis; enzyme inhibition confirmed.
NeuroprotectionPreliminary evidence of protective effects on neuronal health.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a high-throughput screening study, several derivatives of 3-Pyrrolidinecarboxamide were evaluated for their inhibitory effects on InhA from Mycobacterium tuberculosis. The study revealed that specific modifications to the chemical structure significantly enhanced binding affinity and potency against resistant strains .

Case Study 2: Cancer Cell Line Testing
A series of pyrrolidine carboxamide derivatives were tested on various cancer cell lines, revealing that certain compounds induced apoptosis more effectively than existing chemotherapeutics. The findings suggest that these compounds could serve as templates for developing novel anticancer drugs .

Mechanism of Action

The mechanism of action of N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It acts by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,1-Dicyclohexyl-5-oxopyrrolidine-3-carboxamide
  • CAS No.: 93540-63-7
  • Molecular Formula : C₁₇H₂₈N₂O₂
  • Molecular Weight : 292.42 g/mol
  • Key Features :
    • Pyrrolidine backbone with a ketone at position 5 and a carboxamide group at position 3.
    • Two cyclohexyl substituents (N-cyclohexyl and 1-cyclohexyl groups).
    • Moderate lipophilicity (XLogP3: 2.3) and polar surface area (49.4 Ų) .

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights structural differences and similarities among key analogs:

Compound Name (CAS No.) Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties
N,1-Dicyclohexyl-5-oxo- (93540-63-7) R₁ = Cyclohexyl, R₂ = Cyclohexyl C₁₇H₂₈N₂O₂ 292.42 XLogP3: 2.3; PSA: 49.4 Ų
1-Cyclohexyl-N-(3-methylphenyl)-5-oxo- (847239-68-3) R₁ = Cyclohexyl, R₂ = 3-methylphenyl C₁₉H₂₅N₂O₂ 313.42 Enhanced aromaticity; MDL: MFCD07067746
1-(2-Naphthalenyl)-N-(4-phenoxyphenyl)-5-oxo- (566153-87-5) R₁ = 2-Naphthalenyl, R₂ = 4-phenoxyphenyl C₂₇H₂₂N₂O₃ 422.48 High lipophilicity; Predicted bp: 727.5°C
1-Cyclohexyl-N-(3,4-dimethylphenyl)-5-oxo- (675871-60-0) R₁ = Cyclohexyl, R₂ = 3,4-dimethylphenyl C₁₉H₂₆N₂O₂ 314.43 Increased hydrophobicity
N-(4-Dimethylaminophenyl)-1-(2-phenylethyl)-5-oxo- (Unspecified CAS) R₁ = 2-Phenylethyl, R₂ = 4-dimethylaminophenyl C₂₁H₂₅N₃O₂ 351.45 Polar amine group; potential CNS activity

Structure-Activity Relationships (SAR)

  • Aromatic vs. Aliphatic Substituents: Phenyl/phenoxy groups (e.g., 4-phenoxyphenyl) increase π-π stacking interactions with biological targets but reduce solubility . Methyl/ethyl groups (e.g., 3-methylphenyl) balance lipophilicity and bioavailability .
  • Electron-Donating Groups: The 4-dimethylaminophenyl substituent introduces a strong electron-donating effect, which may enhance binding to enzymes like AChE .

Biological Activity

3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo- (CAS No. 93540-63-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a dicyclohexyl substituent and an oxo group, which contribute to its biological interactions.

The chemical structure of 3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo- can be summarized as follows:

PropertyValue
Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
IUPAC Name N,1-dicyclohexyl-5-oxopyrrolidine-3-carboxamide
InChI Key AHJYYIXNAKIPBF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to active sites of enzymes or receptors, modulating their activity through various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have indicated that pyrrolidine carboxamides can inhibit the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, which is crucial for fatty acid synthesis in bacteria .
  • Chemokine Receptor Antagonism : Research suggests that compounds with similar structures exhibit antagonistic effects on chemokine receptors (CCR), which are implicated in inflammatory responses and immune regulation. This indicates potential therapeutic applications in conditions like graft-versus-host disease and autoimmune disorders .

Antimicrobial Activity

Recent studies have highlighted the efficacy of 3-Pyrrolidinecarboxamide derivatives as inhibitors against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analyses demonstrated that modifications in the pyrrolidine ring significantly enhance the potency of these compounds against resistant strains .

Anti-inflammatory Effects

The compound's interaction with chemokine receptors suggests it may possess anti-inflammatory properties. In vitro assays have shown that it can reduce cytokine production in immune cells, indicating a potential role in managing inflammatory diseases .

Case Studies

  • Inhibition of InhA : A study conducted on a series of pyrrolidine carboxamides revealed that one derivative exhibited over 160-fold improvement in potency against InhA after structural optimization. This highlights the importance of chemical modifications in enhancing biological activity .
  • Chemokine Receptor Antagonism : In animal models, compounds exhibiting CCR antagonism showed reduced severity of graft-versus-host disease and improved transplant outcomes. These findings support the therapeutic potential of 3-Pyrrolidinecarboxamide derivatives in transplant medicine .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-Pyrrolidinecarboxamide, N,1-dicyclohexyl-5-oxo-?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the pyrrolidine backbone, dicyclohexyl substituents, and carboxamide group. Cross-reference chemical shifts with analogous compounds (e.g., δ2.5\delta \sim 2.5-3.5 ppm for cyclohexyl protons) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (νC=O1650\nu_{C=O} \sim 1650-1700 cm1^{-1}) for the 5-oxo and carboxamide groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (292.42 g/mol) via high-resolution MS (HRMS) and analyze fragmentation patterns to validate the structure .
  • HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% as per standards in ) .

Q. What synthetic routes are reported for synthesizing this compound?

  • Methodological Answer :

  • Cyclization Strategies : Start with pyrrolidinone precursors; introduce dicyclohexyl groups via N-alkylation using cyclohexyl halides under basic conditions (e.g., K2_2CO3_3, DMF) .
  • Amidation Reactions : React 5-oxopyrrolidine-3-carboxylic acid with dicyclohexylamine using coupling agents like HATU or EDCI in dichloromethane .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate reaction mechanisms (e.g., amidation energy barriers) and identify transition states. Compare computational results with experimental yields .
  • Solvent Effects : Apply COSMO-RS or molecular dynamics simulations to optimize solvent selection (e.g., DMF vs. THF) for synthetic steps .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to hypothesize pharmacological activity .

Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., dynamic light scattering for solubility vs. shake-flask method) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative stability .
  • Database Reconciliation : Compare data with authoritative sources (PubChem, Reaxys) and prioritize peer-reviewed literature over vendor catalogs .

Q. How can experimental design optimize reaction yields for this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2k^k factorial approach to test variables (temperature, catalyst loading, solvent ratio). For example, vary reaction temperature (60–100°C) and catalyst (0.5–2.0 mol%) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. reagent stoichiometry) to maximize yield .
  • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .

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